2-Hydroxyethyl nortadalafil
Overview
Description
2-Hydroxyethyl nortadalafil is a chemical compound structurally related to tadalafil, a phosphodiesterase type 5 (PDE-5) inhibitor widely used in the treatment of erectile dysfunction. Unlike tadalafil, 2-hydroxyethyl nortadalafil is an analog that has been identified in dietary supplements marketed for enhancing sexual performance. The modification occurs in place of the CH3 group located on the pyrazinopyridoindole-1,4-dione of tadalafil, where the methyl group is replaced with a hydroxyethyl group (Kern et al., 2015).
Synthesis Analysis
The synthesis of 2-hydroxyethyl nortadalafil and related compounds often involves complex organic reactions, including the cleavage of C-H bonds and the formation of new carbon-carbon (C-C) or carbon-hydrogen (C-H) bonds. For example, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes through a rhodium-catalyzed reaction, leading to the formation of corresponding 2-alkenoylphenols (Kokubo et al., 1999). Although not directly related to the synthesis of 2-hydroxyethyl nortadalafil, this method exemplifies the types of reactions that might be used in its synthesis or the synthesis of structurally related compounds.
Molecular Structure Analysis
The molecular structure of 2-hydroxyethyl nortadalafil was characterized using techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-resolution accurate mass mass spectrometry (HRAM-MS). These techniques provided insights into the molecular formula, mass spectral fragmentation, and specific structural modifications relative to tadalafil (Kern et al., 2015).
Scientific Research Applications
Kern, S., Nickum, E. A., Flurer, R., Toomey, V. M., & Litzau, J. J. (2015) identified a new tadalafil analog, 2-hydroxyethylnortadalafil, in a dietary supplement, emphasizing its significance in pharmaceutical analysis and regulatory oversight (Kern et al., 2015).
Reddy Obireddy, S., & Lai, W.‐F. (2021) discussed the high efficiency of 2-hydroxyethyl starch microparticles in co-delivering multiple bioactive agents, which can be relevant for understanding similar compounds like 2-Hydroxyethyl nortadalafil (Reddy Obireddy & Lai, 2021).
Xu, Y., Kee, C., Ge, X., Low, M., & Koh, H. (2016) isolated and characterized N-cyclopentyl nortadalafil in a health supplement. This research adds to the understanding of analogs and derivatives of tadalafil, including 2-Hydroxyethyl nortadalafil (Xu et al., 2016).
Lee, J. H., Park, H. N., Ganganna, B., Jeong, J., Park, S. K., Lee, J., & Baek, S. (2016) identified bisprenortadalafil, another tadalafil analogue in health supplements, contributing to the broader understanding of tadalafil-related compounds (Lee et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBODWGORDEZOC-VGOFRKELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl nortadalafil | |
CAS RN |
1639860-36-8 | |
Record name | 2-Hydroxyethyl nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYETHYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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